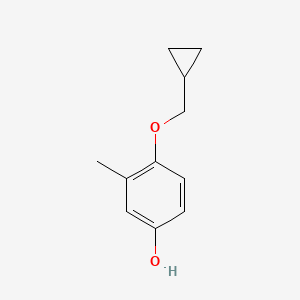
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is a synthetic compound belonging to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethynyl group attached to a phenoxybutyl chain, which is linked to the isoindoline-1,3-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene. The reaction mixture is refluxed for 24 hours to ensure complete conversion . The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and simple heating methods are used to synthesize these compounds efficiently . The purification process is designed to be as green as possible, reducing the use of harmful solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline derivatives.
Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenoxybutyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its anticonvulsant and antipsychotic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and epilepsy . The compound may also inhibit the aggregation of β-amyloid protein, suggesting a role in Alzheimer’s disease treatment .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative with similar biological activities.
N-(4-Bromobutyl)phthalimide: Another isoindoline-1,3-dione derivative with a bromobutyl chain.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound used in treating diseases related to TNF-α activity.
Uniqueness
2-(4-(4-Ethynylphenoxy)butyl)isoindoline-1,3-dione is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other isoindoline-1,3-dione derivatives and may contribute to its specific therapeutic effects.
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[4-(4-ethynylphenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-15-9-11-16(12-10-15)24-14-6-5-13-21-19(22)17-7-3-4-8-18(17)20(21)23/h1,3-4,7-12H,5-6,13-14H2 |
Clave InChI |
OOMJOOJDHOREBU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


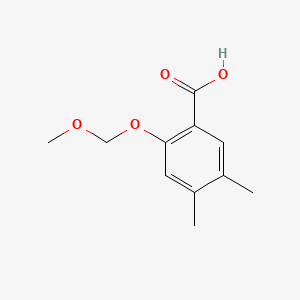

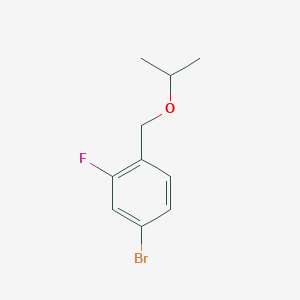


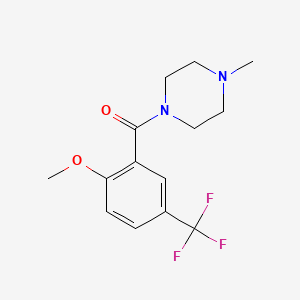
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)

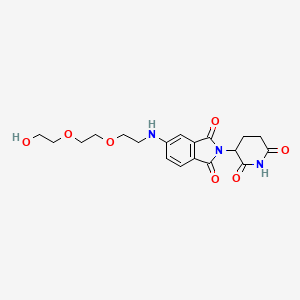

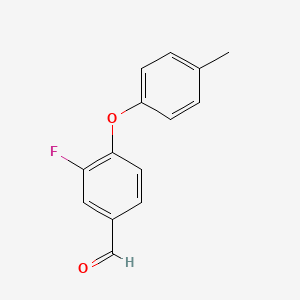
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
